(4-Chlorophenyl)trimethoxysilane
Overview
Description
(4-Chlorophenyl)trimethoxysilane is an organosilicon compound with the molecular formula C9H13ClO3Si. It is a colorless to pale yellow liquid that is primarily used as a surface treatment agent to improve the adhesion between organic materials and inorganic substrates such as glass and silicon rubber . This compound is also utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)trimethoxysilane can be synthesized through the reaction of phenyltrimethoxysilane with chlorobenzene. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of a fixed bed reactor where silicon powder and a nano-copper catalyst are used. The process includes steps such as wet chemical reduction to prepare the nano-copper, followed by the reaction with chlorobenzene to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)trimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Hiyama cross-coupling reactions with iodides to form substituted aryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Iodides: For Hiyama cross-coupling reactions.
Water: For hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted aryl compounds and siloxane polymers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Chlorophenyl)trimethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic substrates, enhancing adhesion and surface properties .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)triethoxysilane: Similar in structure but contains ethoxy groups instead of methoxy groups.
Phenyltrimethoxysilane: Lacks the chlorine substituent on the phenyl ring.
Uniqueness
(4-Chlorophenyl)trimethoxysilane is unique due to the presence of the chlorine substituent, which can influence its reactivity and the properties of the resulting products. The methoxy groups also provide different hydrolysis and condensation characteristics compared to ethoxy groups, making it suitable for specific applications where rapid hydrolysis and strong adhesion are required .
Properties
IUPAC Name |
(4-chlorophenyl)-trimethoxysilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYZNMNIUXTWTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)Cl)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294063 | |
Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35692-30-9 | |
Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35692-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-(trimethoxysilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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